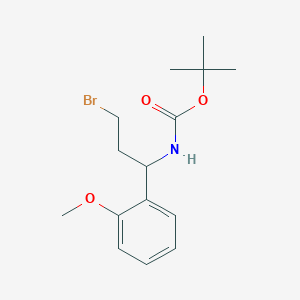
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group attached to a propylcarbamate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate typically involves the reaction of 3-bromo-1-(2-methoxyphenyl)propan-1-ol with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Scientific Research Applications
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: This compound has a similar structure but lacks the methoxyphenyl group.
Tert-butyl bromide: This compound is simpler in structure and is commonly used as an alkylating agent in organic synthesis.
Uniqueness
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is unique due to the presence of both a bromine atom and a methoxyphenyl group, which provide distinct reactivity and functional properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
924817-78-7 |
|---|---|
Molecular Formula |
C15H22BrNO3 |
Molecular Weight |
344.24 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-1-(2-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-12(9-10-16)11-7-5-6-8-13(11)19-4/h5-8,12H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
NDBKOXBLFMCWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


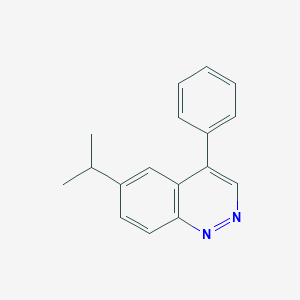
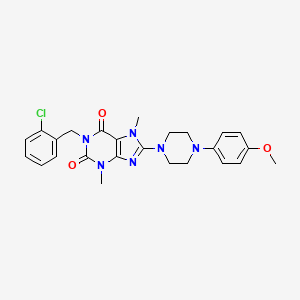
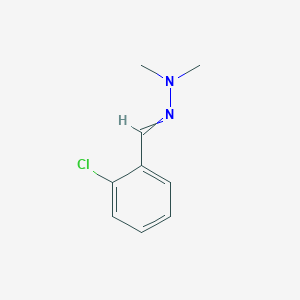
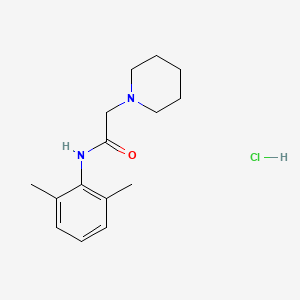
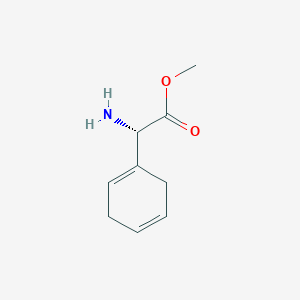
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
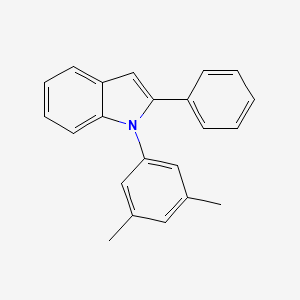
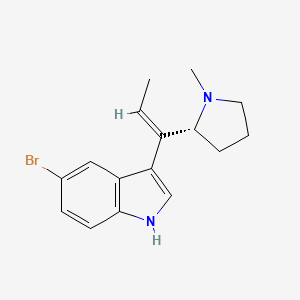
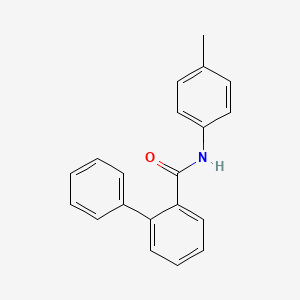
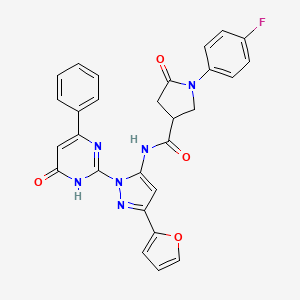
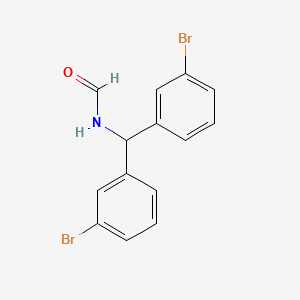
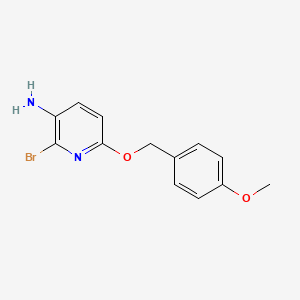
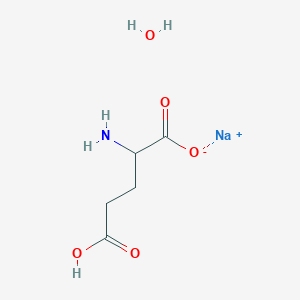
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)
